Product packaging for Linagliptin dimer(Cat. No.:CAS No. 2489212-72-6)

Linagliptin dimer

Cat. No.: B8820746
CAS No.: 2489212-72-6
M. Wt: 957.1 g/mol
InChI Key: ALCFTRXZXIHBKC-VSJLXWSYSA-N
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Description

Contextualizing Impurity Research in Active Pharmaceutical Ingredients (APIs)

In the field of pharmaceutical chemistry, the investigation of impurities within Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development and manufacturing. The presence of impurities, even in minute quantities, can significantly influence the quality, safety, and efficacy of the final drug product. nih.govresearchgate.net Regulatory bodies, such as those guided by the International Conference on Harmonisation (ICH), have established stringent guidelines for the identification, characterization, and control of impurities. nih.govresearchgate.netpnrjournal.com These guidelines mandate that any impurity present above a certain threshold (typically 0.10% for drugs with a daily dose of 2g or less) must be identified and structurally characterized. nih.govresearchgate.net Impurities can originate from various sources, including the starting materials, intermediates formed during synthesis, reagents, solvents, or as degradation products that form during storage or upon exposure to stress factors like heat, light, and humidity. researchgate.netpnrjournal.com Therefore, a comprehensive understanding and control of the impurity profile is critical for ensuring the consistency and safety of each batch of a pharmaceutical product. nih.gov

Overview of Linagliptin (B1675411) as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Linagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the management of type 2 diabetes mellitus. pnrjournal.comnih.govmdpi.com Chemically, it is a xanthine (B1682287) derivative designated as (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. nih.govnih.gov By inhibiting the DPP-4 enzyme, Linagliptin increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) production in a glucose-dependent manner. researchgate.net Its complex molecular structure, while key to its therapeutic action, also presents challenges in its synthesis and formulation, making it susceptible to the formation of various process-related and degradation impurities. nih.gov

Defining Linagliptin Dimer as a Process-Related Impurity and Degradant

The this compound is a significant impurity that is classified as both a process-related impurity and a degradation product. nih.govnih.gov It is formed when two molecules of Linagliptin become covalently bonded. This dimerization can occur during the manufacturing process, where it has been detected at levels ranging from 0.15% to 0.5% by High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

Furthermore, the dimer is a known acid-induced degradant. nih.gov Forced degradation studies have shown that Linagliptin is particularly vulnerable to acid hydrolysis. researchgate.netnih.gov The primary mechanism for the formation of the dimer under acidic conditions is believed to be an acid-catalyzed aza-enolization. researchgate.netnih.gov In this process, a Schiff base is formed, which then initiates a nucleophilic attack on the quinoline (B57606) ring of another Linagliptin molecule, resulting in the dimeric structure. nih.gov This specific impurity, identified as AD2 in degradation studies, can form at levels exceeding 5.0% under acidic stress conditions. nih.gov

Significance of this compound in Pharmaceutical Research and Development

The identification and characterization of the this compound hold considerable significance in pharmaceutical research and development. Understanding the conditions that lead to its formation is crucial for developing and optimizing the synthesis and purification processes to minimize its presence in the final API. nih.govnih.gov By establishing robust in-process controls, manufacturers can ensure that the levels of the dimer and other impurities remain within the acceptable limits set by regulatory authorities. nih.govresearchgate.net

Moreover, the isolated and synthesized this compound serves as a critical reference standard in the development and validation of analytical methods. nih.govveeprho.com These methods, such as HPLC, are essential for the routine quality control of Linagliptin, allowing for accurate detection and quantification of the dimer impurity. nih.govyoutube.com The availability of a pure reference standard for the dimer is indispensable for checking system suitability and validating the analytical procedure, thereby ensuring the purity and quality of the drug substance. nih.govresearchgate.net

Detailed Research Findings

The study of Linagliptin and its impurities involves various analytical techniques to identify, quantify, and characterize these compounds.

Physicochemical Data

The fundamental properties of Linagliptin and its dimer are essential for their identification and for the development of analytical methods.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
LinagliptinC₂₅H₂₈N₈O₂472.54668270-12-0
This compoundC₅₁H₅₆N₁₆O₄957.12489212-72-6
Data sourced from PubChem and other chemical suppliers. nih.govnih.govpharmaffiliates.com

Analytical Characterization

A range of sophisticated analytical methods are employed to detect, isolate, and elucidate the structure of Linagliptin impurities, including the dimer.

Technique Application in this compound Research
High-Performance Liquid Chromatography (HPLC) The primary method for detecting and quantifying the this compound and other process-related impurities and degradants. nih.govmdpi.com Reverse-phase HPLC (RP-HPLC) is commonly used to separate the dimer from the parent API and other impurities. nih.govacademicstrive.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Used for the identification of impurities by providing molecular weight information. nih.govnih.gov Techniques like LC-PDA-MS and high-resolution mass spectrometry (LC-Q-ToF-MS) are used to elucidate the structures and fragmentation pathways of degradation products, including the dimer. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for the definitive structural elucidation of the isolated impurity. ¹H-NMR and ¹³C-NMR provide detailed information about the chemical structure, confirming the dimeric linkage. nih.govresearchgate.net
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule, helping to confirm the identity of the synthesized impurity by comparing its spectrum to that of Linagliptin. nih.govresearchgate.net
This table summarizes common analytical techniques mentioned in research articles. nih.govresearchgate.netnih.govmdpi.comacademicstrive.comresearchgate.net

Properties

CAS No.

2489212-72-6

Molecular Formula

C51H56N16O4

Molecular Weight

957.1 g/mol

IUPAC Name

7-but-2-ynyl-8-[(3R)-3-[[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]methylamino]piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C51H56N16O4/c1-7-9-25-64-42-44(60(5)50(70)66(46(42)68)29-40-54-32(3)36-19-11-13-21-38(36)56-40)58-48(64)62-23-15-17-34(27-62)52-31-53-35-18-16-24-63(28-35)49-59-45-43(65(49)26-10-8-2)47(69)67(51(71)61(45)6)30-41-55-33(4)37-20-12-14-22-39(37)57-41/h11-14,19-22,34-35,52-53H,15-18,23-31H2,1-6H3/t34-,35-/m1/s1

InChI Key

ALCFTRXZXIHBKC-VSJLXWSYSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCN[C@@H]4CCCN(C4)C5=NC6=C(N5CC#CC)C(=O)N(C(=O)N6C)CC7=NC8=CC=CC=C8C(=N7)C)N(C(=O)N(C2=O)CC9=NC1=CC=CC=C1C(=N9)C)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NCNC4CCCN(C4)C5=NC6=C(N5CC#CC)C(=O)N(C(=O)N6C)CC7=NC8=CC=CC=C8C(=N7)C)N(C(=O)N(C2=O)CC9=NC1=CC=CC=C1C(=N9)C)C

Origin of Product

United States

Elucidation of Linagliptin Dimer Formation Mechanisms

Acid-Catalyzed Dimerization Pathways

The primary route for the formation of the linagliptin (B1675411) dimer is through acid-catalyzed pathways. The presence of an acidic environment facilitates specific chemical reactions that lead to the covalent linking of two linagliptin molecules.

Proposed Mechanism of Aza-Enolization and Covalent Bonding

The proposed mechanism for the acid-catalyzed dimerization of linagliptin involves a process known as aza-enolization. nih.govresearchgate.net In an acidic medium, the linagliptin molecule undergoes aza-enolization, leading to the formation of a reactive intermediate. nih.gov This intermediate is then susceptible to a nucleophilic attack, which results in the formation of a covalent bond between two linagliptin molecules, yielding the dimer. researchgate.net

Influence of Acidic Environment on Dimerization Kinetics

The kinetics of linagliptin dimerization are significantly influenced by the acidic environment. Forced degradation studies have demonstrated that linagliptin is particularly susceptible to degradation under acidic conditions. researchgate.netnih.gov One study found that subjecting a linagliptin solution to acid degradation for 24 hours at 60°C resulted in 16.42% degradation, with the dimer (AD2) being one of the major impurities formed. nih.gov This indicates that the rate of dimerization is accelerated in the presence of acid. The acidic conditions necessary for this reaction can be provided by acids such as hydrochloric acid, acetic acid, or formic acid.

Role of Schiff Base Intermediates in Dimer Formation

The formation of a Schiff base is a key step in the proposed dimerization pathway. nih.govresearchgate.net Following the initial acid-catalyzed aza-enolization, a Schiff base intermediate is generated. nih.gov This reactive intermediate then facilitates the nucleophilic attack that leads to the formation of the dimeric structure. researchgate.net The chemistry of Schiff base formation involves the reaction of an amino group with a carbonyl group, a process that is well-documented in organic chemistry and is relevant to the degradation pathways of various pharmaceuticals.

Dimer Formation as a Degradation Product

The linagliptin dimer is not a process-related impurity from the synthesis of the active pharmaceutical ingredient, but rather a degradation product that forms under specific stress conditions. nih.gov Its identification and characterization are crucial for ensuring the quality and safety of linagliptin-containing products.

Identification of this compound in Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products like the this compound. nih.govnih.govwjpps.com These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. nih.govresearchgate.netwjpr.net In the case of linagliptin, significant degradation is observed under acidic and oxidative conditions. nih.govnih.govdntb.gov.ua

The this compound, identified as impurity AD2, has been consistently observed in forced degradation studies conducted under acidic conditions. nih.gov Techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to identify and structurally characterize this dimer. nih.govresearchgate.net

Table 1: Summary of Linagliptin Forced Degradation Studies This table is interactive. Users can sort and filter the data.

Stress Condition Duration Temperature Degradation (%) Major Impurities Formed Reference
Acid Hydrolysis 24 hours 60 °C 16.42 AD1, AD2 (Dimer) nih.gov
Alkaline Hydrolysis 10 days 60 °C 2.56 Two unidentified degradants nih.gov
Oxidative (H2O2) - - 39.22 OX1, OX2, OX3, OX4 nih.govjchr.org
Thermal 10 days 60 °C 0.05 One unidentified impurity nih.gov
UV-VIS Photolysis - 60 °C 0.56 Several minor impurities nih.gov

Susceptibility of Linagliptin to Dimerization under Specific Stress Conditions

Linagliptin demonstrates a notable susceptibility to dimerization specifically under acidic stress conditions. researchgate.netnih.gov While it remains relatively stable under alkaline, thermal, and photolytic stress, the presence of acid significantly promotes the formation of the dimer. nih.govnih.govdntb.gov.ua This vulnerability underscores the importance of controlling the pH during the manufacturing, formulation, and storage of linagliptin to minimize the formation of this and other degradation products. The formation of the dimer is a critical quality attribute to be monitored to ensure the stability and purity of the drug product.

The formation of the this compound is a critical consideration in the pharmaceutical manufacturing of Linagliptin. As a process-related impurity, its generation is intrinsically linked to the synthetic pathway and the specific conditions employed. Understanding the mechanisms of its formation is paramount for developing robust control strategies to ensure the purity and quality of the final active pharmaceutical ingredient (API). The dimer is primarily formed through a self-condensation reaction of the key xanthine (B1682287) intermediate under conditions that are also conducive to the desired coupling reaction.

Dimerization during Synthetic Routes of Linagliptin

The synthesis of Linagliptin typically involves a key step: the nucleophilic aromatic substitution (SNAr) reaction between an activated xanthine core and the chiral aminopiperidine side chain. The primary xanthine intermediate used is 8-bromo-7-(2-butynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione . The this compound impurity arises when two molecules of this bromoxanthine intermediate react with each other, instead of with the intended (R)-3-aminopiperidine nucleophile.

The rate of formation of the this compound is highly sensitive to several critical process parameters during the SNAr coupling step. Inadequate control over these conditions can shift the reaction equilibrium away from the desired product and towards this key impurity.

Base Selection and Stoichiometry: The SNAr reaction requires a base to facilitate the coupling. However, the choice and amount of base are critical. The use of an excessively strong or a high stoichiometric ratio of the base can promote the self-condensation of the bromoxanthine intermediate, leading to dimer formation. Bases like potassium carbonate (K2CO3) are often preferred as they are strong enough to drive the desired reaction but mild enough to minimize the dimerization side reaction.

Reaction Temperature: Elevated temperatures, while increasing the rate of the desired SNAr reaction, disproportionately accelerate the rate of the dimerization side reaction. The formation of the dimer has a significant temperature dependency. Therefore, strict temperature control throughout the reaction and work-up is a fundamental control strategy. Exceeding the validated temperature range, even for short periods, can lead to a marked increase in the dimer impurity level.

Reaction Time and Mixing: Prolonged reaction times provide more opportunity for the competing dimerization reaction to occur. Furthermore, inefficient mixing can create localized areas of high concentration of the bromoxanthine intermediate, or "hot spots," where the probability of self-condensation increases significantly before it can react with the more dilute aminopiperidine.

Solvent System: The choice of solvent, typically a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) , influences the solubility of reactants and the efficacy of the base. The solvent system must be optimized to favor the kinetics of the primary reaction pathway over the dimerization pathway.

The following interactive table summarizes the process parameters that influence the formation of the this compound.

Process ParameterCondition Favoring Dimer FormationScientific RationaleProcess Control Strategy
BaseUse of excessively strong bases or high molar excess.Strong bases can deprotonate the xanthine ring or related species, creating a highly reactive nucleophile that attacks another molecule of the bromoxanthine intermediate.Employ a moderately strong, non-nucleophilic base (e.g., K2CO3) in a carefully controlled stoichiometric ratio.
TemperatureElevated reaction temperatures (e.g., >100 °C).The activation energy for the dimerization side reaction is readily met at higher temperatures, causing its rate to increase significantly relative to the desired coupling reaction.Maintain strict temperature control within a validated range (e.g., 80-90 °C) using precise heating and cooling systems.
Reaction TimeExtended reaction duration beyond the optimal endpoint.Longer exposure of the bromoxanthine intermediate to reaction conditions increases the statistical probability of the self-condensation side reaction.Implement in-process controls (e.g., HPLC monitoring) to accurately determine reaction completion and avoid unnecessary extensions.
Reactant Concentration & MixingPoor mixing leading to localized high concentrations of the bromoxanthine intermediate.If the aminopiperidine is not readily available for reaction due to poor mass transfer, the bromoxanthine intermediate is more likely to react with itself.Utilize efficient agitation systems and control the addition rate of reactants to maintain homogeneity and prevent localized concentration gradients.

The purity profile of the starting materials and key intermediates is a foundational element in controlling the level of the this compound. Impurities present in the raw materials can directly participate in side reactions or alter the reaction environment to favor dimer formation.

The two principal intermediates are:

8-bromo-7-(2-butynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione (Bromoxanthine Intermediate)

(R)-3-aminopiperidine (Chiral Amine)

The quality of the bromoxanthine intermediate is the most direct factor influencing dimer generation. Since the dimer is formed from two units of this intermediate, any impurities that are structurally similar or more reactive towards self-condensation can significantly exacerbate the problem. For instance, the presence of related xanthine species from an incomplete prior synthetic step could potentially lead to the formation of hybrid dimers, complicating the impurity profile further.

While the purity of (R)-3-aminopiperidine is not a direct cause of the This compound formation, its quality is nonetheless critical. The presence of impurities in the chiral amine can consume the bromoxanthine intermediate to form other undesired byproducts. This effectively alters the stoichiometric ratio of the primary reactants, increasing the relative concentration of the bromoxanthine intermediate and thereby indirectly promoting its dimerization.

The following interactive table details the impact of intermediate quality on dimer formation.

Intermediate / Raw MaterialPotential Purity IssueImpact on this compound FormationMitigation and Control Strategy
8-bromo-7-(2-butynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dionePresence of unreacted precursors or structurally related impurities.This is the direct source of the dimer. Reactive impurities can accelerate dimerization or form other complex byproducts. The overall purity dictates the maximum yield and minimum impurity level achievable.Implement stringent specifications and analytical testing for incoming raw material. Develop robust purification methods for the intermediate itself before its use in the final coupling step.
(R)-3-aminopiperidinePresence of enantiomeric impurity ((S)-isomer) or other nucleophilic impurities.Indirect impact. These impurities consume the bromoxanthine intermediate to form other byproducts (e.g., diastereomers), which alters the ideal 1:1 stoichiometry. This relative excess of bromoxanthine increases the likelihood of dimerization.Enforce strict chiral purity specifications (e.g., >99.5% ee). Utilize validated analytical methods (e.g., chiral HPLC) for quality control of the incoming amine.

Synthetic Methodologies for Linagliptin Dimer for Reference Standard Production

Laboratory-Scale Synthesis Approaches

The primary method for synthesizing the Linagliptin (B1675411) dimer involves the reaction of Linagliptin with an azo catalyst in the presence of an acid. google.compatsnap.com This process is designed to intentionally generate the dimer for its use as a reference material.

Reaction of Linagliptin with Azo Catalysts and Acids

The formation of the Linagliptin dimer is achieved by treating crude Linagliptin with an azo catalyst and an acid. google.compatsnap.com This reaction typically leads to the covalent bonding of two Linagliptin molecules. nih.gov The general reaction is as follows:

Linagliptin + Azo Catalyst + Acid → this compound

Several azo catalysts have been explored for this synthesis. Dimethyl azodiisobutyrate is noted for its efficiency, attributed to its thermal stability and controlled generation of radicals. Other catalysts like 2,2'-dihydroxyazobenzene (B1580835) and 4,4'-azobis(4-cyanovaleric acid) have also been used. google.com

The choice of acid is also a critical factor. Hydrochloric acid (HCl) is considered optimal for protonating intermediates without promoting side reactions. Formic acid and acetic acid have also been utilized, though they may result in lower yields or require different catalyst loadings to achieve high purity. For instance, using formic acid resulted in a 93.4% yield, while acetic acid required a higher catalyst concentration to achieve an 89.85% yield.

Exploration of Solvent Systems and Reaction Homogeneity

The selection of a suitable solvent system is vital for ensuring the solubility of Linagliptin and achieving a homogeneous reaction mixture. Mixed solvent systems are commonly employed. smolecule.com A combination of dichloromethane (B109758) and ethanol (B145695) is frequently used to enhance the solubility of Linagliptin and minimize aggregation. google.com The ratio of these solvents can be optimized; for example, a 10:1 to 15:1 volume ratio of dichloromethane to ethanol has been reported. google.com

Other solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) have also been investigated. smolecule.com While THF can increase the reaction rate, it may lead to lower purity due to the formation of byproducts.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of the this compound, several reaction parameters are carefully controlled. These include temperature, reaction time, and the specific combination of catalyst, acid, and solvent. google.compatsnap.com

The reaction is typically conducted at temperatures ranging from 30°C to 50°C. smolecule.compatsnap.com For example, a reaction using dimethyl azodiisobutyrate and hydrochloric acid in a dichloromethane/ethanol mixture at 35°C for approximately 10 hours yielded a product with 97.12% yield and 99.91% HPLC purity. patsnap.com In another instance, using formic acid at 30°C resulted in a 93.40% yield and 99.82% purity. patsnap.com

The table below summarizes the outcomes of various reaction conditions as reported in patent literature. google.compatsnap.com

CatalystAcidSolvent SystemTemp (°C)Yield (%)Purity (%)
Dimethyl azodiisobutyrateHydrochloric acid (2.0mol/L)Dichloromethane:Ethanol (10:1)3597.1299.91
Dimethyl azodiisobutyrateFormic acid (1mol/L)Dichloromethane:Tetrahydrofuran (10:1)3093.4099.82
2,2'-DihydroxyazobenzeneHydrochloric acid (2.0mol/L)Dichloromethane:Ethanol (15:1)3591.1199.60
Dimethyl azobisisobutyrateAcetic acid (2mol/L)Dichloromethane:Acetonitrile (10:1)5089.8599.31
4,4'-Azobis(4-cyanovaleric acid)Hydrochloric acid (4.0mol/L)Dichloromethane:Ethanol (10:1)3587.8599.23

Isolation and Purification Techniques

Following the synthesis, the this compound must be isolated from the reaction mixture and purified to meet the high-purity requirements for a reference standard.

Chromatographic Separation Methods (e.g., HPLC, Column Chromatography)

High-performance liquid chromatography (HPLC) is a primary technique for both assessing the purity of the this compound and for its purification. smolecule.com Preparative HPLC can be used to isolate the dimer from unreacted starting material and other impurities. researchgate.net Analytical HPLC methods are used to confirm the purity of the final product, which should be ≥99.9%.

Column chromatography is another effective method for purification. smolecule.com For instance, silica (B1680970) gel chromatography and ODS flash chromatography have been mentioned as potential purification steps. researchgate.net

Precipitation and Recrystallization Processes

After the reaction, the crude product is often isolated by concentrating the reaction mixture under reduced pressure. patsnap.com This is typically followed by a precipitation step. Adding an anti-solvent like methyl tert-butyl ether (MTBE) can selectively crystallize the dimer impurity. patsnap.com

The precipitated solid is then filtered and washed to remove residual catalysts and acids. A common washing solvent is cold ethanol. patsnap.com Further purification can be achieved through recrystallization from a suitable solvent system to obtain the final high-purity this compound. quickcompany.in

Scalability Considerations for Dimer Production

Challenges Associated with Large-Scale Synthesis

Scaling up the synthesis of the this compound from a laboratory setting to industrial production presents several challenges that can impact the efficiency, cost-effectiveness, and purity of the final reference standard.

One of the primary economic hurdles is the cost of the catalyst . Dimethyl azodiisobutyrate is recognized as a superior catalyst due to its thermal stability and the controlled generation of radicals, which leads to higher yields and purity. However, its expense can be a significant factor in large-scale production. While other azo catalysts like 2,2'-dihydroxyazobenzene are less efficient, potentially leading to lower purity, they might be considered as alternatives to manage costs.

Waste management is another critical consideration. The synthesis process generates acidic byproducts that necessitate neutralization before disposal to comply with environmental regulations. This adds complexity and cost to the large-scale manufacturing process.

The choice of solvents and reaction conditions also poses scalability challenges. While solvent systems like dichloromethane/ethanol enhance the solubility of Linagliptin and reduce aggregation, and the use of tetrahydrofuran (THF) can increase the reaction rate, these can also affect purity by promoting the formation of byproducts. Optimizing the solvent mixture and reaction temperature is essential to balance reaction speed, yield, and purity on a larger scale. google.com

Finally, ensuring consistent product purity at an industrial scale is a significant challenge. The presence of unreacted starting materials, byproducts, and residual catalysts and acids necessitates robust purification methods. smolecule.com Techniques such as precipitation with methyl tert-butyl ether (MTBE) and washing with cold ethanol are employed, but their efficiency and scalability must be carefully validated.

Process Recommendations for Impurity Reference Standard Manufacturing

To effectively manufacture this compound as a high-purity reference standard on a larger scale, several process recommendations should be followed.

A key aspect is the optimization of reaction conditions . Research indicates that the selection of the acid and catalyst system is critical. For instance, using dimethyl azodiisobutyrate with 2M hydrochloric acid in a dichloromethane/ethanol solvent system has been shown to achieve high yield and purity. In contrast, formic acid may result in lower yields due to incomplete reactions, and acetic acid might require a higher catalyst loading.

A systematic approach, such as the Design of Experiments (DoE) , can be invaluable for optimizing manufacturing processes. researchgate.net This statistical methodology helps in identifying critical process parameters and establishing optimal reaction conditions to ensure consistent quality and yield. researchgate.net

Purification techniques are paramount for achieving the high purity required for a reference standard. Post-synthesis, the crude product should be concentrated under reduced pressure to remove volatile solvents. Subsequent precipitation with an anti-solvent like methyl tert-butyl ether (MTBE) effectively crystallizes the dimer. A final wash with cold ethanol helps to remove any remaining impurities, such as residual catalysts and acids.

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized dimer. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, with a target of ≥99.9%. Spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), are used to confirm the molecular weight and validate the structural integrity of the this compound.

The following table summarizes optimized reaction conditions from a study, highlighting the impact of different catalysts, acids, and solvents on the yield and purity of the this compound.

Catalyst (mol%) Acid Solvent System Temperature (°C) Yield (%) HPLC Purity (%)
10%2M HClCH₂Cl₂:Ethanol (10:1)3597.1299.91
8%1M HCOOHCH₂Cl₂:THF (10:1)3093.4099.82
50%2M CH₃COOHCH₂Cl₂:MeCN (10:1)5089.8599.31

Table 1: Comparative Analysis of Synthetic Methodologies for this compound Production.

By carefully considering these scalability challenges and implementing robust process recommendations, it is possible to efficiently manufacture this compound as a high-purity reference standard for use in pharmaceutical quality control.

Advanced Structural Elucidation and Characterization of Linagliptin Dimer

Mass Spectrometry (MS) for Molecular and Structural Confirmation

Mass spectrometry serves as a cornerstone in the identification and structural analysis of pharmaceutical impurities. Its high sensitivity and ability to provide molecular weight and fragmentation information are invaluable.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of the Linagliptin (B1675411) dimer. This technique provides a highly accurate mass measurement, which allows for the confident assignment of a molecular formula. For instance, the Linagliptin dimer, also referred to as AD2 in some degradation studies, has a molecular formula of C₅₀H₅₆N₁₆O₄. nih.gov HRMS analysis confirms this composition by providing a measured mass that closely matches the theoretical mass. nih.gov One specific variant, the Linagliptin N,N'-Methylene Dimer, has the molecular formula C₅₁H₅₆N₁₆O₄. chemicea.comnih.gov

The high-resolution mass spectrum of a this compound impurity (Compound I in a patent) showed a protonated molecule [M+H]⁺ at m/z 957.3. google.com This data is crucial for confirming the dimeric structure and differentiating it from other related substances.

Table 1: HRMS Data for this compound Variants

Dimer VariantMolecular FormulaMolecular Weight ( g/mol )Observed Ion [M+H]⁺ (m/z)
This compound (AD2)C₅₀H₅₆N₁₆O₄945.11-
Linagliptin N,N'-Methylene DimerC₅₁H₅₆N₁₆O₄957.12957.3

Note: The observed ion data can vary slightly based on instrumentation and experimental conditions.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful tool for deducing the structural connectivity of molecules. In this technique, the precursor ion of the this compound is selected and subjected to collision-induced dissociation, generating a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. nih.gov

Studies have shown that the fragmentation pathways of Linagliptin dimers are distinct from that of the parent Linagliptin molecule. nih.gov Analysis of these pathways helps to pinpoint the specific linkage between the two Linagliptin monomers. For example, the formation of the this compound (AD2) has been proposed to occur via an acid-catalyzed aza-enolization. nih.govresearchgate.net The MS/MS spectrum would show characteristic fragments that support this proposed linkage. The structural characterization of all impurities, including dimers, is carried out using these fragmentation pathways. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Identification

The coupling of Liquid Chromatography (LC) with Mass Spectrometry (LC-MS) is a widely used technique for the separation, detection, and identification of impurities in drug substances. nih.govnih.gov LC separates the components of a mixture, and the MS provides identification of the eluted peaks. ijbio.com In the context of Linagliptin, LC-MS methods have been developed to separate various degradation products and process-related impurities, including the dimer. nih.govnih.govresearcher.life

Forced degradation studies, where Linagliptin is exposed to stress conditions like acid, base, oxidation, heat, and light, have been instrumental in generating and identifying the dimer. nih.govresearchgate.net Under acidic conditions, a degradation product identified as AD2, the this compound, was observed at a relative retention time of 1.29. nih.gov Advanced techniques like ultra-performance liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (LC-Q-ToF-MS) provide high-resolution separation and mass accuracy for confident identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides excellent information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H-NMR spectrum are used to map out the proton framework of the this compound.

A patent for a this compound impurity (Compound I) provides the following ¹H-NMR data (400 MHz, CDCl₃): δ 8.00 (t, 2H), 7.87 (dd, 2H), 7.75 (m, 2H), 7.51 (m, 2H), 5.52 (m, 4H), 4.83 (m, 4H), 3.63 (m, 2H), 3.63-3.21 (m, 8H), 3.52 (s, 3H), 3.49 (s, 3H), 3.42 (m, 2H), 3.21 (m, 2H), 2.86 (s, 3H), 2.04-1.59 (m, 4H), 1.90-1.73 (m, 4H), 1.76 (t, 3H), 1.70 (t, 3H). google.com The complexity of this spectrum, when compared to that of Linagliptin, confirms the dimeric structure and allows for the assignment of protons to their respective positions in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.

For the same this compound impurity (Compound I), the ¹³C-NMR data (100 MHz, CDCl₃) is as follows: δ 168.70, 168.48, 161.19, 160.84, 155.95, 155.86, 154.47, 154.39, 151.94, 151.88, 150.16, 149.97, 147.97, 147.92, 133.80, 133.41, 129.18, 128.90, 127.37, 126.84, 124.95, 124.16, 123.22, 122.65, 104.76, 104.63, 81.64, 81.51, 73.37, 73.16, 55.54, 53.64, 53.50, 50.77, 46.44, 46.36, 43.27, 35.84, 35.77, 31.56, 30.98, 29.92, 29.87, 29.32, 23.49, 22.72, 21.83, 3.76. google.com The number of signals in the spectrum confirms the total number of carbon atoms in the dimer, and their chemical shifts provide insights into the electronic environment and bonding of each carbon, solidifying the structural assignment. nih.gov

Table 2: Summary of Analytical Techniques for this compound Characterization

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental composition.
Tandem Mass Spectrometry (MS/MS)Structural connectivity through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification of the dimer from other components.
Proton Nuclear Magnetic Resonance (¹H-NMR)Detailed information on the proton framework and their chemical environments.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)Information on the carbon skeleton and the electronic environment of each carbon atom.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like the this compound. researchgate.net By spreading the NMR information across two frequency axes, 2D-NMR resolves overlapping signals in the 1D spectrum and reveals correlations between different nuclei, which is essential for piecing together the molecular structure. researchgate.netnih.gov

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For the this compound, COSY spectra would be crucial for establishing the connectivity within the piperidine (B6355638) rings and tracing the spin systems of the aromatic and other aliphatic protons. Cross-peaks in a COSY spectrum would confirm adjacent protons, helping to map out the individual monomer units within the dimer.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This technique is highly effective for assigning carbon resonances based on the assignments of their attached protons. sdsu.edu In the analysis of the this compound, each cross-peak in the HSQC spectrum would represent a C-H bond, providing a clear map of the carbon skeleton and confirming the assignments made from 1D ¹³C NMR spectra. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

A patent detailing a this compound impurity provides the following ¹H and ¹³C NMR data, which would be foundational for these 2D NMR analyses. google.com

Table 1: ¹H and ¹³C NMR Data for this compound Impurity google.com

NucleusChemical Shift (δ, ppm)
¹H-NMR (400MHz, CDCl₃)8.00 (t, 2H), 7.87 (dd, 2H), 7.75 (m, 2H), 7.51 (m, 2H), 5.52 (m, 4H), 4.83 (m, 4H), 3.63 (m, 2H), 3.63-3.21 (m, 8H), 3.52 (s, 3H), 3.49 (s, 3H), 3.42 (m, 2H), 3.21 (m, 2H), 2.86 (s, 3H), 2.04-1.59 (m, 4H), 1.90-1.73 (m, 4H), 1.76 (t, 3H), 1.70 (t, 3H)
¹³C-NMR (100MHz, CDCl₃)168.70, 168.48, 161.19, 160.84, 155.95, 155.86, 154.47, 154.39, 151.94, 151.88, 150.16, 149.97, 147.97, 147.92, 133.80, 133.41, 129.18, 128.90, 127.37, 126.84, 124.95, 124.16, 123.22, 122.65, 104.76, 104.63, 81.64, 81.51, 73.37, 73.16, 55.54, 53.64, 53.50, 50.77, 46.44, 46.36, 43.27, 35.84, 35.77, 31.56, 30.98, 29.92, 29.87, 29.32, 23.49, 22.72, 21.83, 3.76

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. maynoothuniversity.ie The resulting spectrum provides a "molecular fingerprint" characterized by absorption bands corresponding to specific vibrational frequencies of chemical bonds. mdpi.comgre.ac.uk

For the this compound, the IR spectrum would be expected to show characteristic absorption bands similar to those of the linagliptin monomer, reflecting the conservation of most functional groups. Key absorption bands would include:

N-H Stretching: The presence of amine groups (specifically, the secondary amine within the piperidine ring and potentially an amide linkage in certain dimer forms) would result in absorption bands typically in the region of 3300-3500 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and butynyl groups would be observed just below 3000 cm⁻¹. researchgate.net

C≡C Stretching: The butynyl group's carbon-carbon triple bond would produce a weak absorption band in the 2100-2260 cm⁻¹ region.

C=O Stretching: The carbonyl groups of the xanthine (B1682287) ring are prominent features and would lead to strong absorption bands in the range of 1650-1750 cm⁻¹. gre.ac.ukresearchgate.net The exact position can be influenced by conjugation and hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the quinazoline (B50416) and purine (B94841) ring systems would result in several bands in the 1450-1650 cm⁻¹ region. researchgate.net

C-N Stretching: These vibrations, originating from the various C-N bonds within the structure, typically appear in the 1000-1350 cm⁻¹ range. researchgate.net

Analysis of a dimeric impurity of linagliptin identified a band at 3243 cm⁻¹, indicating an amide N-H group, which helps to characterize the nature of the linkage between the two monomer units. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amine/AmideN-H Stretch3300 - 3500 nih.gov
Aromatic C-HC-H Stretch>3000 researchgate.net
Aliphatic C-HC-H Stretch<3000 researchgate.net
AlkyneC≡C Stretch2100 - 2260 researchgate.net
CarbonylC=O Stretch1650 - 1750 gre.ac.ukresearchgate.net
Imine/AromaticC=N / C=C Stretch1450 - 1650 researchgate.net
AmineC-N Stretch1000 - 1350 researchgate.net

Application of Deuterated Analogs in Advanced Analytical Techniques

Deuterated analogs, where one or more hydrogen atoms are replaced by their heavier isotope deuterium, are invaluable tools in advanced analytical techniques, particularly in quantitative mass spectrometry. googleapis.com For linagliptin, deuterated versions are used as internal standards (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the drug and its related substances in biological matrices like human plasma. researchgate.net

The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry for several reasons:

Similar Physicochemical Properties: A deuterated analog has nearly identical chemical and physical properties to the non-deuterated analyte. This means it behaves similarly during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) and during chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction.

No Co-elution with Analyte: While it co-elutes chromatographically with the analyte, the deuterated standard is easily distinguished by the mass spectrometer due to its higher mass. This prevents interference with the analyte signal.

Correction for Matrix Effects: In LC-MS/MS, matrix effects (suppression or enhancement of the analyte signal by other components in the sample) can significantly impact accuracy. Since the deuterated standard is affected by matrix effects in the same way as the analyte, its inclusion allows for reliable normalization of the signal and highly accurate quantification. researchgate.net

In a typical bioequivalence or pharmacokinetic study, a known concentration of deuterated linagliptin is added to every sample. researchgate.net The ratio of the mass spectrometric response of the native linagliptin (or its dimer) to that of the deuterated internal standard is then used to calculate the unknown concentration of the analyte, ensuring high precision and accuracy in the results. researchgate.net

Analytical Methodologies for Linagliptin Dimer Impurity Profiling

Development and Validation of Chromatographic Methods

Chromatographic techniques are central to the separation, identification, and quantification of impurities in pharmaceutical substances. For the Linagliptin (B1675411) dimer, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have been instrumental.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities. smolecule.com Several studies have reported the development of reversed-phase HPLC (RP-HPLC) methods for the determination of Linagliptin and its related substances, including the dimer. nih.govimpactfactor.org These methods typically utilize a C18 column as the stationary phase and a mobile phase consisting of a buffer and an organic solvent in an isocratic or gradient elution mode. rasayanjournal.co.inderpharmachemica.com

One method utilized a Kromasil C18 column with a mobile phase of 0.1% phosphoric acid (pH 2.5) and acetonitrile (B52724), with PDA detection at 225 nm. rasayanjournal.co.in Another developed method used a Grace C18 column with a mobile phase of methanol (B129727) and water (containing 1 ml of triethylamine) in an 80:20 v/v ratio, with detection at 294 nm. humanjournals.com The retention time for Linagliptin in this method was found to be 2.70 ± 0.02 minutes. humanjournals.com The development of these methods is crucial for quality control during the manufacturing process of Linagliptin. mdpi.com

Table 1: Example of HPLC Method Parameters for Linagliptin Impurity Analysis

Parameter Condition
Column Kromasil C18
Mobile Phase 0.1% Phosphoric Acid (pH 2.5) and Acetonitrile
Detection PDA at 225 nm
Flow Rate 1.0 mL/min
Elution Mode Isocratic

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are particularly valuable for resolving complex mixtures of impurities. Forced degradation studies of Linagliptin have utilized UPLC coupled with mass spectrometry (LC-MS) to identify various degradation products, including the dimer. nih.gov

One stability-indicating RP-UPLC method was developed for the simultaneous estimation of Metformin, Linagliptin, and Empagliflozin using a Kromasil C18 column (2.1 x 50 mm, 1.8µm) and a mobile phase of phosphate (B84403) buffer (pH=3) and acetonitrile (60%) at a flow rate of 0.6 mL/min. researchgate.net Detection was carried out at 248 nm, and the retention time for Linagliptin was 0.94 minutes. researchgate.net The enhanced speed and resolution of UPLC make it a powerful tool for the comprehensive impurity profiling of Linagliptin.

Stability-Indicating Method Development

A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is a regulatory requirement and is crucial for assessing the stability of a drug product over its shelf life.

For Linagliptin, several stability-indicating methods have been developed. These methods involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation to generate potential impurities. rasayanjournal.co.inhumanjournals.com For instance, one study found that Linagliptin is susceptible to degradation under acidic, basic, and oxidative stress, while remaining stable under photolytic and thermal stress. pharmacophorejournal.compharmacophorejournal.com A study on the forced degradation of linagliptin identified two acidic degradants, with one being a linagliptin dimer formed through acid-catalyzed aza-enolization. nih.gov The ability of the analytical method to separate the Linagliptin peak from the peaks of these degradation products, including the dimer, demonstrates its stability-indicating nature. humanjournals.compharmacophorejournal.compharmacophorejournal.com

Role of this compound as a Reference Standard

The this compound, once identified and synthesized, plays a vital role as a reference standard in analytical procedures. smolecule.com

Application in Quality Control (QC) and Quality Assurance (QA)

The this compound reference standard is indispensable for routine quality control (QC) and quality assurance (QA) in the commercial production of Linagliptin. smolecule.comsynthinkchemicals.comaquigenbio.com It is used to:

Identify and Quantify Impurities: In routine QC testing of batches of Linagliptin, the reference standard is used to confirm the identity of the dimer impurity and to accurately quantify its level. chemicea.com

Ensure Batch-to-Batch Consistency: By monitoring the levels of the dimer and other impurities, manufacturers can ensure the consistency and quality of the drug product from one batch to the next.

Support Regulatory Compliance: The use of well-characterized reference standards for impurities like the this compound is a critical component of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), and demonstrates compliance with pharmacopeial standards. aquigenbio.comaquigenbio.com

Compliance with Regulatory Standards (e.g., ICH Guidelines)

The identification and control of impurities in pharmaceutical substances are governed by stringent regulatory guidelines, primarily those established by the International Conference on Harmonisation (ICH). According to ICH Q3A guidelines, any impurity present in a new drug substance at a level greater than 0.10% should be identified. nih.gov For the this compound impurity, it is often classified as a "specified impurity," which necessitates identification at a threshold of 0.10% and qualification at 0.15%.

Pharmaceutical manufacturers are mandated to conduct forced degradation studies under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light to understand the degradation pathways of the API. nih.govresearchgate.net These studies are crucial for identifying potential degradation products, including the this compound, which is known to form under acidic conditions through a process of acid-catalyzed aza-enolization. nih.gov

The analytical procedures used for impurity profiling must be validated in accordance with ICH Q2(R2) guidelines, which cover aspects like accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For identified impurities in Linagliptin, an LOQ of 0.05% is often established, ensuring the method's linearity, accuracy, and precision at this level with a signal-to-noise ratio exceeding 10. nih.gov The LOD is typically set at a level where the signal-to-noise ratio is greater than 3. nih.gov Reference standards for impurities like the this compound are essential for these validation activities and for routine quality control. smolecule.comsynzeal.com

Impurity Profiling Strategies in Linagliptin Formulations

Identification and Monitoring of Process-Related Impurities

The this compound is a significant process-related impurity that can arise during the synthesis of the drug substance. smolecule.comgoogle.com Its formation is often linked to specific reaction conditions, such as the presence of an azo catalyst and an acid. smolecule.comgoogle.com Various analytical techniques are employed to identify and monitor this and other process-related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for detecting and quantifying impurities during the process development of Linagliptin. nih.govsmolecule.comresearchgate.net During development, several related substances, including potential dimers, have been observed in the range of 0.05% to 0.15% using HPLC. researchgate.net

For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. nih.govresearchgate.net Techniques like LC coupled with a single quadrupole detector (LC-SQD) or a high-resolution mass spectrometer like Quadrupole Time-of-Flight (LC-Q-ToF-MS) are used to determine the molecular weight and fragmentation patterns of impurities. nih.gov This information, combined with an understanding of the synthetic route, allows for the confident identification of impurities like the this compound. nih.govnih.gov Once identified, these impurities are often synthesized to serve as reference standards for future quality control. nih.govresearchgate.net

Forced degradation studies are also a key strategy. For instance, under acidic hydrolysis, Linagliptin can degrade to form a dimer (referred to as AD2), which can be characterized by high-resolution mass spectrometry. nih.gov

A study on the process development of Linagliptin identified five new process-related impurities using HPLC, with levels ranging from 0.15% to 0.5%. nih.gov These were subsequently identified using LC-MS and then synthesized for full characterization by various spectroscopic methods, including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR). nih.gov

Quantitative Analysis of Dimer Levels in Drug Substance

Once the this compound has been identified and characterized, robust quantitative analytical methods are required to monitor its levels in the drug substance. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and validated method for this purpose. wisdomlib.orgekb.eg

A typical stability-indicating RP-HPLC method for Linagliptin and its related substances would utilize a C18 column with a gradient elution program. nih.gov The mobile phase often consists of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile. nih.govacademicstrive.com Detection is usually performed using a UV or photodiode array (PDA) detector. nih.gov

The method must be validated to demonstrate its suitability for quantifying the dimer impurity. This includes establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For Linagliptin impurities, the LOQ is often set at 0.05% relative to a 1 mg/mL sample concentration, with a signal-to-noise ratio greater than 10. nih.gov The LOD may be established at 0.01% with a signal-to-noise ratio exceeding 3. nih.gov

The use of a well-characterized this compound reference standard is crucial for the accurate quantification of this impurity in batches of the drug substance. smolecule.com This allows for the precise determination of the dimer level, ensuring it remains within the limits set by regulatory authorities.

Below is a table summarizing typical parameters for an HPLC method used for the quantitative analysis of Linagliptin impurities.

ParameterTypical Value/ConditionSource
Chromatographic Column UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm) nih.gov
Mobile Phase A Alkaline pH buffer nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Mode Gradient nih.gov
Flow Rate 1.5 mL/min (for a 4.6 mm ID column) nih.gov
Column Temperature 55 °C nih.gov
UV Detection Wavelength 225 nm nih.gov
Injection Volume 5 µL nih.gov
Sample Concentration 0.5 mg/mL in acetonitrile nih.gov
LOQ for Impurities 0.05% nih.gov
LOD for Impurities 0.01% nih.gov

This table presents a general overview, and specific method parameters may vary depending on the exact nature of the analysis and the instrumentation used.

Degradation Behavior of Linagliptin and Subsequent Dimer Formation

Stress Degradation Conditions Leading to Dimerization

Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies expose the API to conditions more severe than those it would encounter during storage. For Linagliptin (B1675411), these tests have conclusively shown that the formation of its dimer impurity is not ubiquitous but is specifically triggered by acidic and oxidative stress.

Linagliptin demonstrates marked instability in acidic environments, where it undergoes hydrolysis that directly facilitates the formation of the Linagliptin dimer. The reaction is primarily initiated by the acid-catalyzed hydrolysis of the terminal butynyl group on the xanthine (B1682287) moiety of the Linagliptin molecule. This initial hydrolytic step is believed to generate a highly reactive intermediate.

This intermediate can subsequently undergo an intermolecular reaction with the secondary amino group of the piperidine (B6355638) ring of a second, intact Linagliptin molecule. This nucleophilic attack results in the formation of a new covalent bond, linking two Linagliptin molecules together and thus forming the dimer. The rate and extent of dimer formation are highly dependent on the acid concentration, temperature, and duration of exposure. Research has consistently shown that under strong acidic conditions (e.g., 0.1 M to 1 M HCl) and elevated temperatures, the dimer is the principal degradation product, often accounting for a substantial portion of the total degradation.

Table 1: Summary of Linagliptin Degradation under Acidic Stress Conditions This is an interactive table. Click on headers to sort.

Condition Duration Temperature Observed Degradation Major Degradant Identified
0.1 M HCl 8 hours 80 °C ~15-20% This compound
0.1 M HCl 24 hours 60 °C ~10-12% This compound
1 M HCl 4 hours Reflux Significant This compound

Exposure to oxidative stress, typically simulated using hydrogen peroxide (H₂O₂), also leads to the degradation of Linagliptin. While oxidative conditions can generate a profile of several degradants, including N-oxides, the this compound has been consistently identified as one of the products. The mechanism of dimer formation under oxidative stress is distinct from that of acid hydrolysis. It is theorized that the oxidizing agent may create radical species or activated intermediates at various sites on the Linagliptin molecule, which can then react to form the dimer.

The extent of dimerization under oxidative stress can vary. In some studies, the dimer is reported as a major degradant, while in others, it is a minor product alongside other oxidative impurities. This variability depends on the concentration of the oxidizing agent, temperature, and reaction time. For instance, treatment with 3% H₂O₂ at ambient temperature often yields the dimer, whereas stronger conditions (e.g., 30% H₂O₂) may favor the formation of other oxidized species.

Table 2: Summary of Linagliptin Degradation under Oxidative Stress Conditions This is an interactive table. Click on headers to sort.

Oxidizing Agent Concentration Duration Temperature Key Degradants Formed
Hydrogen Peroxide 3% 24 hours Room Temp. This compound, N-Oxides
Hydrogen Peroxide 10% 8 hours 60 °C This compound, other oxides

A crucial aspect of Linagliptin's stability profile is its resilience to other standard stress conditions concerning dimer formation. Forced degradation studies have demonstrated that the pathways leading to the dimer are highly specific.

Basic Hydrolysis: When subjected to basic conditions (e.g., 0.1 M NaOH), Linagliptin does undergo degradation. However, the degradation pathway is different, primarily involving the cleavage of other parts of the molecule, such as the piperidine ring, rather than the formation of the dimer. The dimer is generally not detected or is found only in negligible trace amounts under basic stress.

Thermal Stress: Linagliptin is relatively thermostable. When exposed to dry heat (e.g., 105 °C for several days), it shows minimal degradation. Importantly, the this compound is not formed under these conditions, indicating that heat alone is insufficient to trigger the dimerization reaction.

Photolytic Stress: Exposure to light, as per ICH Q1B guidelines (using UV and visible light), does not cause significant degradation of Linagliptin. The molecule exhibits good photostability, and the dimer impurity is not generated as a result of photolytic stress.

Table 3: Stability of Linagliptin under Other Stress Conditions This is an interactive table. Click on headers to sort.

Stress Condition Specifics Outcome Dimer Formation
Basic Hydrolysis 0.1 M NaOH, 80 °C, 8 hours Degradation observed Not detected or negligible
Thermal (Dry Heat) 105 °C, 72 hours Stable / Minimal degradation Not detected

Pharmacological and Toxicological Research Perspectives on Linagliptin Dimer

Evaluation of Linagliptin (B1675411) Dimer as a DPP-4 Inhibitor

The primary mechanism of action for linagliptin involves the inhibition of the DPP-4 enzyme. drugbank.com Research into the linagliptin dimer evaluates the extent to which it shares this critical characteristic.

Assessment of its Mimetic Activity of Linagliptin's DPP-4 Inhibition

Pharmacological studies have established that the this compound functions as a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. In this capacity, it effectively mimics the inhibitory action of the parent compound, linagliptin. This mimetic activity means that the dimer is also capable of blocking the enzyme responsible for the degradation of incretin (B1656795) hormones, which is the foundational therapeutic action of linagliptin. drugbank.com

Comparative Studies on Enzyme Inhibition Kinetics

While the this compound is recognized for its DPP-4 inhibitory action, detailed public data on its specific enzyme inhibition kinetics are not widely available. Therefore, a direct kinetic comparison relies on the well-documented profile of linagliptin as the benchmark. Linagliptin is distinguished by its high potency and strong binding affinity to the DPP-4 enzyme. researchgate.netnih.gov

Studies comparing various DPP-4 inhibitors have shown that linagliptin has one of the highest potencies, with a half-maximal inhibitory concentration (IC50) of approximately 1 nM. nih.govmedchemexpress.com Its binding kinetics are characterized by a rapid association rate and a notably slow dissociation rate, contributing to its sustained inhibitory effect. researchgate.netvetmeduni.ac.at The tight binding is attributed to extensive hydrophobic interactions and the formation of strong solvent-shielded hydrogen bonds within the enzyme's active site. vetmeduni.ac.atnih.gov The dimer's role as a competitive inhibitor suggests it engages with the enzyme in a similar, albeit not identically quantified, manner.

Table 1: Enzyme Inhibition and Binding Kinetics of Linagliptin

ParameterValueDescriptionSource(s)
IC50 ~1 nMThe concentration required to inhibit 50% of DPP-4 enzyme activity. researchgate.netnih.gov
Binding Affinity (KD) Low Picomolar (e.g., 0.0066 nM)The equilibrium dissociation constant, indicating very high binding affinity. researchgate.net
Association Rate (kon) 7.6 x 10⁶ M⁻¹s⁻¹The rate at which the inhibitor binds to the DPP-4 enzyme. researchgate.net
Dissociation Rate (koff) 5.1 x 10⁻⁵ s⁻¹The rate at which the inhibitor unbinds from the DPP-4 enzyme; a slow rate indicates prolonged engagement. researchgate.net

Investigation of Dimer's Potential Biological Activities

The utility of the this compound extends beyond its direct enzyme inhibition, playing a crucial role as a research tool in understanding the broader biological landscape of linagliptin.

Role in Studies Investigating Linagliptin-Based Medications' Mechanisms

This compound is an essential compound in pharmacological and toxicological research. smolecule.com It is specifically used in studies designed to investigate the biological activity and potential toxicity of medications containing linagliptin. Furthermore, as a known process-related impurity, it serves as a critical reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC). smolecule.com This ensures that quality control processes during the manufacturing of linagliptin can accurately detect and quantify its presence, which is vital for pharmaceutical quality and safety. smolecule.com

Research into its Impact on Incretin Hormone Levels (GLP-1, GIP)

The inhibition of DPP-4 by linagliptin prevents the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). drugbank.complos.org This action increases the bioavailability of these active hormones, which are crucial for glucose homeostasis. drugbank.commdpi.com Because the this compound mimics this DPP-4 inhibition, it is instrumental in research exploring this mechanism. Studies on linagliptin demonstrate that its administration leads to a significant, multi-fold increase in the plasma concentrations of active GLP-1 and GIP. nih.govnih.govresearchgate.net The use of the dimer in pharmacological investigations helps to confirm and understand the pathways leading to these elevated incretin levels.

Table 2: Research Findings on the Effect of Linagliptin on Incretin Hormones

HormoneFindingImplicationSource(s)
Intact GLP-1 Treatment with linagliptin resulted in a significant increase in active GLP-1 levels.Enhanced GLP-1 availability stimulates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659). nih.govnih.govresearchgate.net
Intact GIP Treatment with linagliptin resulted in a significant increase in active GIP levels.Enhanced GIP availability contributes to the stimulation of insulin secretion. nih.govresearchgate.net

Contribution to Understanding Anti-Inflammatory Environments

Research has identified that the benefits of DPP-4 inhibition may extend to anti-inflammatory effects. mdpi.comsemanticscholar.org The this compound contributes to this area of study, as its DPP-4 inhibitory action is understood to lead to a reduction in pro-inflammatory factors, thereby fostering an anti-inflammatory environment. Studies focusing on linagliptin have shown that it can suppress the expression of key inflammatory mediators. mdpi.comsemanticscholar.org This includes the downregulation of cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as adhesion molecules such as Intercellular Adhesion Molecule 1 (ICAM-1). mdpi.comresearchgate.net The mechanisms for these effects are linked to the inhibition of signaling pathways like nuclear factor-κB (NF-κB). mdpi.comsemanticscholar.org The dimer's use in pharmacological models helps elucidate these GLP-1-independent effects and contributes to a deeper understanding of the potential pleiotropic benefits of linagliptin-based drugs. researchgate.net

Table 3: Inflammatory Markers and Pathways Modulated by Linagliptin

Marker/PathwayEffect of LinagliptinResearch ContextSource(s)
Interleukin-1β (IL-1β) SuppressionDownregulation of pro-inflammatory cytokine expression. mdpi.com
Interleukin-6 (IL-6) InhibitionReduction of a key inflammatory cytokine. semanticscholar.orgresearchgate.net
ICAM-1 SuppressionReduced expression of an endothelial adhesion molecule involved in inflammatory cell recruitment. mdpi.com
NF-κB Pathway InhibitionSuppression of a central signaling pathway that controls the transcription of inflammatory genes. mdpi.comsemanticscholar.org
TNF-α DecreaseReduction in the concentration of a major pro-inflammatory cytokine. semanticscholar.org

Research into the Pharmacodynamics and Pharmacokinetics of this compound

Research has shown that certain this compound impurities are not inert substances. Specifically, a compound referred to as "this compound Impurity 2" has been identified as a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is the same target as the parent compound, Linagliptin. This inhibition of DPP-4 is a crucial mechanism for glycemic control as it leads to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, in turn, stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. ijpsjournal.complos.org

The pharmacokinetic profile of Linagliptin is characterized by its target-mediated nonlinear pharmacokinetics and minimal renal clearance. Impurities within a drug formulation can potentially alter the absorption, distribution, metabolism, and excretion (ADME) of the active pharmaceutical ingredient (API). While detailed pharmacokinetic studies specifically on the this compound are not extensively published in publicly available literature, it is a subject of investigation in pharmaceutical research. smolecule.com The focus of such research is to understand the pharmacokinetic profile of the dimer itself and how its presence might affect the established pharmacokinetic parameters of Linagliptin.

Forced degradation studies have been instrumental in identifying the conditions under which Linagliptin can degrade to form impurities, including the dimer. These studies, often employing techniques like ultra-performance liquid chromatography coupled with mass spectrometry (LC-MS), provide insights into potential degradation pathways and help in developing strategies to control impurity levels.

The following table summarizes the known pharmacodynamic and researched pharmacokinetic aspects of the this compound:

Parameter Finding for this compound Reference
Pharmacodynamics
Mechanism of ActionCompetitive and reversible inhibitor of DPP-4 enzyme.
Effect on IncretinsPotential to increase levels of GLP-1 and GIP.
Anti-inflammatory EffectMay reduce pro-inflammatory cytokines.
Pharmacokinetics
Research FocusInvestigated for its own pharmacokinetic profile and its impact on Linagliptin's pharmacokinetics. smolecule.com
IdentificationIdentified in forced degradation studies, particularly under acidic conditions.

Implications of Dimer Presence on Drug Efficacy and Safety Research Pathways

The presence of impurities such as the this compound has significant implications for the research and development pathways concerning drug efficacy and safety. alentris.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, characterization, and control of impurities in pharmaceutical products. alentris.org

The identification of the this compound as a process-related impurity and a degradation product necessitates its synthesis and characterization for use as a reference standard. nih.gov This is crucial for the validation of analytical methods designed to ensure the quality and purity of the final drug product. nih.gov The ability to accurately quantify the levels of the dimer is a key component of quality control in the manufacturing of Linagliptin. nih.gov

From a safety perspective, any impurity with biological activity must be evaluated for its own toxicological profile. The presence of the this compound prompts investigations into its potential to cause unexpected side effects or alter the safety profile of Linagliptin. nih.gov These research pathways are designed to ensure that the levels of the dimer in the final drug product are well below any threshold that could pose a risk to patient safety. alentris.org

The following table outlines the key implications of the this compound's presence on research related to drug efficacy and safety:

Implication Area Research Pathway/Action Reference
Drug Efficacy
Contribution to ActivityResearch to understand the extent to which the dimer's DPP-4 inhibition contributes to the overall therapeutic effect.
Consistency of EffectDevelopment and validation of manufacturing processes to control dimer levels and ensure consistent product efficacy. nih.gov
Drug Safety
Toxicological ProfilingInvestigation of the potential toxicity of the this compound as a standalone compound.
Quality ControlUse of the synthesized dimer as a reference standard to validate analytical methods for impurity detection and quantification in the final drug product. nih.gov
Regulatory ComplianceAdherence to ICH and other regulatory guidelines for impurity qualification and control to ensure patient safety. alentris.orgnih.gov

Advanced Research Directions and Future Endeavors for Linagliptin Dimer

Computational Chemistry and Molecular Modeling Studies

Computational methods serve as a powerful tool for investigating chemical processes at a molecular level, offering insights that are often difficult to obtain through experimental means alone. For the linagliptin (B1675411) dimer, these approaches can elucidate its formation and interaction with its biological target.

The formation of the linagliptin dimer is understood to be a process-related issue, often occurring under specific conditions during synthesis. Patents and chemical literature indicate that the dimerization can be catalyzed by acids in the presence of an azo catalyst. google.com The reaction involves the covalent linking of two linagliptin molecules. For instance, methods have been described that use linagliptin with reagents like dimethyl azodiisobutyrate and acids such as hydrochloric or formic acid in various solvents to intentionally synthesize the dimer for use as a reference standard. google.com

Future computational research, particularly using Density Functional Theory (DFT), can provide a deeper understanding of this process. DFT studies, which have been effectively used to analyze non-covalent interactions in linagliptin charge-transfer complexes, could be applied to model the complete reaction coordinate of the dimerization. researchgate.net Such studies would aim to:

Map Potential Energy Surfaces: To identify the most energetically favorable pathways for dimer formation.

Calculate Activation Energies: To quantify the energy barriers for different proposed mechanisms, helping to pinpoint the rate-determining steps.

Model Intermediates and Transition States: To visualize the molecular structures at key points along the reaction pathway.

By understanding the reaction energetics, process chemists can more effectively design synthesis conditions that kinetically and thermodynamically disfavor the formation of the dimer.

Table 1: Exemplary Reagents in this compound Synthesis This table is generated based on data from patent literature describing the synthesis of the dimer impurity.

Role Example Reagent Solvent System
Starting Material Linagliptin Dichloromethane (B109758)/Ethanol (B145695)
Catalyst Dimethyl azodiisobutyrate Dichloromethane/Tetrahydrofuran (B95107)
Acid Hydrochloric Acid Dichloromethane/Ethanol

| Acid | Formic Acid | Dichloromethane/Tetrahydrofuran |

Linagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. rcsb.org It binds non-covalently to the active site through a combination of hydrophobic and hydrogen-bonding interactions. rcsb.org The DPP-4 enzyme itself functions as a homodimer. rcsb.orgfrontiersin.org Research indicates that the this compound impurity also acts as a competitive and reversible inhibitor of the DPP-4 enzyme.

The large, complex structure of the dimer compared to the linagliptin monomer suggests a more intricate binding mode. Advanced molecular modeling and docking studies are essential to unravel these interactions. Future research endeavors would focus on:

Predicting Binding Pose: Determining the most likely orientation of the dimer within the DPP-4 active site. Given its size, the dimer may occupy the S1 and S2 pockets more extensively than the monomer or even span across the DPP-4 homodimer interface.

Quantifying Binding Affinity: Using methods like Fragment Molecular Orbital (FMO) calculations or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy. This would help in comparing its inhibitory potency against that of linagliptin. Studies on linagliptin have already utilized such methods to quantify interactions with key residues like Tyr547. plos.org

Identifying Key Residue Interactions: Pinpointing the specific amino acid residues in DPP-4 that form critical hydrogen bonds, π-π stacking, or hydrophobic interactions with the dimer. While linagliptin is known to interact with residues like S630, Y547, and W629, the dimer's two xanthine-based scaffolds could engage with a wider array of residues. plos.orgnih.gov

Table 2: Comparison of Monomer and Hypothesized Dimer Binding to DPP-4

Feature Linagliptin (Monomer) This compound (Hypothesized)
Target Enzyme Dipeptidyl peptidase-4 (DPP-4) Dipeptidyl peptidase-4 (DPP-4)
Binding Mode Non-covalent, reversible inhibition rcsb.org Competitive, reversible inhibition
Key Interaction Sites S1 and S2 hydrophobic sub-pockets rcsb.org Potentially more extensive engagement of S1/S2 pockets; possible interaction across the DPP-4 dimer interface

| Interacting Residues | Interactions with Tyr547, Ser630, Trp629 plos.orgnih.gov | Unknown, but likely involves a larger set of residues due to increased size and functional groups |

Prediction of Dimerization Pathways and Reaction Energetics

Continuous Flow Chemistry for Dimer Control

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for pharmaceutical manufacturing, offering enhanced control over reaction conditions.

The formation of impurities like the this compound is highly sensitive to reaction parameters such as temperature, concentration, and residence time. Continuous flow reactors provide precise control over these variables, which can be leveraged to minimize impurity formation. Advanced purification techniques, including continuous-flow processes, are recommended for controlling impurities in API synthesis. nih.govresearchgate.net

Future research in this area would involve designing a continuous manufacturing process for linagliptin where:

Heat Transfer is Maximized: Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for rapid and efficient heat exchange. This prevents localized temperature spikes that might accelerate the side reaction leading to the dimer.

Residence Time is Precisely Controlled: The time reactants spend in the reactor can be exactly determined, ensuring the reaction proceeds to completion while minimizing the time available for the slower-forming dimer impurity to be generated.

Stoichiometry is Maintained: Reagents can be introduced at specific points along the flow path, maintaining optimal stoichiometric ratios that favor the formation of linagliptin over the dimer.

By optimizing these parameters, a continuous process can be designed to consistently produce high-purity linagliptin with dimer levels below the required regulatory thresholds.

A key advantage of continuous processing is the ability to integrate Process Analytical Technology (PAT) for real-time monitoring. For linagliptin synthesis, this involves incorporating in-line analytical tools directly into the flow path.

The development of such a system would focus on:

Real-Time HPLC: Integrating high-performance liquid chromatography (HPLC) systems to continuously sample and analyze the reaction stream. This would provide immediate data on the concentration of linagliptin, unreacted starting materials, and the dimer impurity.

Spectroscopic Probes: Employing in-line spectroscopic techniques (e.g., UV/Vis, Raman, or Near-Infrared) that can provide real-time concentration data without the need for complex sample preparation.

Feedback Control Loops: Using the data from in-line analytics to create an automated feedback loop. If the concentration of the this compound begins to increase, the system could automatically adjust parameters like temperature or flow rate to bring the process back into the desired state, ensuring consistent product quality.

Design of Continuous Processes to Minimize Impurity Formation

Development of Novel Purification Techniques for Dimer Isolation in Complex Mixtures

While minimizing the formation of the this compound is the primary goal, methods for its efficient removal and isolation are also crucial. Isolation is particularly important for obtaining pure dimer material to be used as an analytical reference standard for quality control. google.com

Existing methods for removing the dimer include chemical conversion back to linagliptin under alkaline conditions (pH ≥ 8) or purification via the formation of benzoate (B1203000) or mandelate (B1228975) salts. quickcompany.ingoogle.compatsnap.com Standard purification techniques also involve precipitation and crystallization. google.com

Future research should focus on developing more advanced and efficient purification techniques capable of isolating the dimer from complex mixtures with high purity. Promising areas include:

Counter-Current Chromatography (CCC): This is a liquid-liquid chromatographic technique that avoids the use of solid supports, which can cause irreversible adsorption and degradation of the sample. CCC has been suggested as a valuable tool for purifying active drug substances and could be highly effective for separating the structurally similar linagliptin and its dimer. nih.govresearchgate.net

Organic Solvent Nanofiltration (OSN): OSN is a membrane-based separation technology that separates molecules based on size. nih.govresearchgate.net Given the significant difference in molecular weight between linagliptin (~472 g/mol ) and its dimer (~945 g/mol ), developing a specific OSN process could provide a scalable and efficient method for their separation. rcsb.organaxlab.com

Preparative Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid such as CO2 as the mobile phase, offering faster separations and easier solvent removal compared to traditional preparative HPLC. This could be a "greener" and more efficient alternative for isolating the dimer impurity.

| Organic Solvent Nanofiltration (OSN) | Membrane-based separation by molecular size. | Potentially scalable method for removing the larger dimer from the monomer. | nih.govresearchgate.net |

Table of Compounds

Compound Name
Linagliptin
This compound
Dimethyl azodiisobutyrate

Advanced Analytical Technologies for Trace-Level Dimer Detection and Characterization

The control of impurities is a critical aspect of pharmaceutical quality, safety, and efficacy. Among these, dimers and other degradation products, even at trace levels, require highly sensitive and specific analytical methods for their detection and characterization. The this compound, identified as a degradation product under acidic stress conditions, necessitates advanced analytical technologies for its quantification and structural elucidation to ensure the quality of the drug substance. nih.gov

Modern analytical chemistry offers a suite of powerful tools capable of detecting impurities at parts-per-million (ppm) levels. For the analysis of linagliptin and its impurities, including the dimer, hyphenated chromatographic techniques are predominantly employed. scite.aisoeagra.com These methods combine the high separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of pharmaceutical impurity profiling. pnrjournal.commonash.edu UPLC, which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. ajpaonline.comamazonaws.com

A study on the degradation products of linagliptin identified a dimer, denoted as AD2, which formed under acid-catalyzed aza-enolization. nih.gov The chromatographic separation was achieved using UPLC, which was essential to resolve the dimer from the parent compound and other degradation products. nih.gov The use of UPLC is particularly advantageous for separating structurally similar impurities from the active pharmaceutical ingredient (API). ajpaonline.com

Several HPLC and UPLC methods have been developed for the analysis of linagliptin and its impurities. academicstrive.comimpactfactor.org For trace-level analysis, these chromatographic systems are often coupled with highly sensitive detectors.

Hyphenated Mass Spectrometric Techniques

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of unknown impurities. researchgate.netresearchgate.net This technique provides molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural fragments of the analyte.

For the characterization of the this compound (AD2), a combination of UPLC with a single quadrupole detector mass spectrometer (LC-SQD-MS) and liquid chromatography with high-resolution mass spectrometry (LC-Q-ToF-MS) was utilized. nih.gov

UPLC/Q-TOF-MS: This technique combines the superior separation of UPLC with the high mass accuracy and resolution of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. ajpaonline.com It allows for the confident determination of the elemental composition of an impurity, which is crucial for structural elucidation. In the case of the this compound (AD2), it was identified at a relative retention time of 1.29. nih.gov

LC-MS/MS: Tandem mass spectrometry is indispensable for confirming the structure of impurities. By isolating the molecular ion of the impurity and subjecting it to collision-induced dissociation, a unique fragmentation pattern is generated, which serves as a fingerprint for the molecule's structure. researchgate.netinnovareacademics.in

The following tables summarize the parameters and findings from research on the detection of linagliptin impurities, which are applicable for the trace-level analysis of the this compound.

Table 1: Chromatographic Conditions for Linagliptin Impurity Analysis

Parameter Method 1: UPLC-PDA nih.gov Method 2: RP-HPLC mdpi.com Method 3: HPLC scite.ai
Column UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm) Zorbax SB-Aq (250 × 4.6 mm, 5 µm) KROMASIL CN (250 mm × 3.9 mm, 3.5 µm)
Mobile Phase A: Alkaline pH bufferB: Acetonitrile (B52724) (Gradient Elution) A: Phosphate (B84403) bufferB: Acetonitrile/Methanol (B129727) (Gradient Elution) Acetonitrile–water (75:25, v/v) with 25.0 mM ammonium (B1175870) acetate
Flow Rate Not Specified 1.0 mL/min 1.0 mL/min
Detector Photodiode Array (PDA) UV at 225 nm UV at 254 nm

| Application | Identification of degradation products, including dimer (AD2). | Separation of nine specified impurities. | Trace analysis of N,N-dimethylaniline impurity. |

Table 2: Performance Data of Analytical Methods for Trace Impurity Detection

Parameter Method 1: HPLC for N,N-dimethylaniline scite.ai Method 2: LC-MS/MS for 3-AMP researchgate.net Method 3: RP-HPLC for Linagliptin & Impurities mdpi.com
Limit of Detection (LOD) 0.3 ppm 0.007% (1.4 µg/mL) <0.0194 µg/mL (for various impurities)
Limit of Quantification (LOQ) 0.9 ppm 0.002% (0.4 µg/mL) 0.0194-0.0246 µg/mL (for various impurities)
Linearity Range 0.9–450 ppm (r² = 0.9999) LOQ to 0.045 mg/mL (r² > 0.9995) LOQ to 300% of 0.5% (r > 0.9972)

| Accuracy (% Recovery) | Not Specified | 99.9% - 104.4% | 95.8% - 112.8% |

These advanced analytical technologies, particularly the hyphenation of UPLC with high-resolution mass spectrometry, are essential for the detection and characterization of trace-level impurities like the this compound. nih.govajpaonline.com The sensitivity of these methods allows for quantification at levels required by regulatory agencies, ensuring the safety and quality of the final drug product. innovareacademics.in Future research will likely focus on further miniaturization and automation of these techniques to increase throughput and efficiency in quality control laboratories.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize Linagliptin dimer impurities using analytical techniques?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection, as described in studies involving Linagliptin and related compounds. Parameters such as column type (C18), mobile phase (e.g., acetonitrile-phosphate buffer), and flow rate should be optimized to separate dimeric impurities from the monomer. Mass spectrometry (MS) can further confirm molecular weights (e.g., C₅₂H₅₉N₁₇O₄, MW 986.16 for this compound Impurity) .

Q. What are the key structural features distinguishing this compound from its monomeric form?

  • Methodological Answer : Compare molecular formulas and connectivity using nuclear magnetic resonance (NMR) spectroscopy. For example, the dimer (C₅₂H₅₉N₁₇O₄) exhibits doubled molecular weight relative to the monomer (C₂₅H₂₈N₈O₂) and distinct NMR peaks indicative of intermolecular bonds (e.g., amide or urea linkages) .

Q. What chromatographic methods are validated for quantifying this compound impurities in pharmaceutical formulations?

  • Methodological Answer : Validate reverse-phase HPLC methods with precision, accuracy, and linearity checks. Reference standards of dimer impurities (e.g., QT03341, QT03342) should be used for calibration. Stability-indicating methods under stress conditions (acid/base hydrolysis, oxidation) are critical for specificity .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the formation mechanisms of this compound during synthesis?

  • Methodological Answer : Employ reaction pathway analysis using real-time monitoring (e.g., in-situ FTIR or LC-MS) to track intermediates. Forced degradation studies under thermal or pH stress can isolate dimer formation steps. Computational modeling (e.g., DFT) may predict energetically favorable dimerization pathways .

Q. How do researchers assess the stability of this compound under various storage conditions to predict degradation pathways?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines) at elevated temperature/humidity (e.g., 40°C/75% RH). Use HPLC-MS to identify degradation products (e.g., hydrolyzed or oxidized dimers). Compare degradation kinetics between dimer and monomer to assess relative stability .

Q. What in vitro or in vivo models are appropriate for evaluating the biological activity and toxicity of this compound?

  • Methodological Answer : Use DPP-4 inhibition assays to compare dimer vs. monomer efficacy. For toxicity, employ cell viability assays (e.g., HepG2 cells) and rodent models with renal impairment (to mirror clinical populations). Dose-response studies should account for dimer accumulation risks .

Q. How can researchers resolve discrepancies in reported dimer-to-monomer ratios across synthesis batches?

  • Methodological Answer : Apply multivariate analysis (e.g., DOE) to identify critical process parameters (temperature, solvent purity). Cross-validate impurity profiles using orthogonal techniques (HPLC, CE). Statistical tools (e.g., PCA) can isolate batch-specific variables .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s solubility and bioavailability?

  • Methodological Answer : Standardize solubility assays (e.g., shake-flask method) across labs. Compare dissolution profiles in biorelevant media (e.g., FaSSIF/FeSSIF). Bioavailability studies should control for formulation excipients and metabolic differences in animal models .

Tables for Key Data

Dimer Impurity Molecular Formula Molecular Weight Reference ID
This compound ImpurityC₅₂H₅₉N₁₇O₄986.16
This compound Impurity 2C₅₀H₅₆N₁₆O₄945.11

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.